Methyl 2,3,6-tri-O-benzoyl-4-O-trifluoromethanesulfonyl-a-D-galactopyranoside
CAS No.: 79580-70-4
Cat. No.: VC20747644
Molecular Formula: C29H25F3O11S
Molecular Weight: 638.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 79580-70-4 |
---|---|
Molecular Formula | C29H25F3O11S |
Molecular Weight | 638.6 g/mol |
IUPAC Name | [(2R,3S,4R,5R,6S)-4,5-dibenzoyloxy-6-methoxy-3-(trifluoromethylsulfonyloxy)oxan-2-yl]methyl benzoate |
Standard InChI | InChI=1S/C29H25F3O11S/c1-38-28-24(42-27(35)20-15-9-4-10-16-20)23(41-26(34)19-13-7-3-8-14-19)22(43-44(36,37)29(30,31)32)21(40-28)17-39-25(33)18-11-5-2-6-12-18/h2-16,21-24,28H,17H2,1H3/t21-,22+,23+,24-,28+/m1/s1 |
Standard InChI Key | WEFZNIIQVROKGK-SUWSLWCISA-N |
Isomeric SMILES | CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OS(=O)(=O)C(F)(F)F)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
SMILES | COC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)OS(=O)(=O)C(F)(F)F)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Canonical SMILES | COC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)OS(=O)(=O)C(F)(F)F)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Methyl 2,3,6-tri-O-benzoyl-4-O-trifluoromethanesulfonyl-α-D-galactopyranoside is a specialized carbohydrate derivative widely used in synthetic organic chemistry and glycobiology. This compound serves as a critical intermediate for constructing complex glycosides and oligosaccharides due to its strategically protected hydroxyl groups and reactive trifluoromethanesulfonyl (triflate) moiety . Below is a detailed analysis of its properties, applications, and research significance.
Glycosylation Reactions
The triflate group enhances reactivity in nucleophilic substitutions, making the compound a versatile glycosyl donor for synthesizing:
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Oligosaccharides: Used to build complex sugar chains for studying carbohydrate-protein interactions .
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Glycoconjugates: Critical for developing glycopeptides and glycolipids with biological activity .
Drug Development
The compound facilitates the creation of glycan-based therapeutics, including:
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Enzyme inhibitors: Targeting carbohydrate-processing enzymes in diseases like cancer and infections .
Research Significance
This compound’s triflate group enables precise control over stereochemistry in glycosidic bond formation, a cornerstone of glycobiology and medicinal chemistry. Its applications span from fundamental studies of carbohydrate interactions to the development of glycosylated biologics .
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